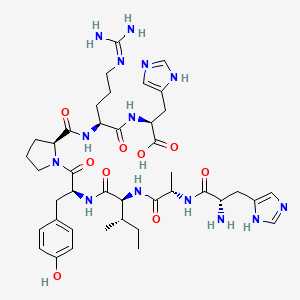

H-His-Ala-Ile-Tyr-Pro-Arg-His-OH

Description

Properties

CAS No. |

268215-17-4 |

|---|---|

Molecular Formula |

C41H60N14O9 |

Molecular Weight |

893.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C41H60N14O9/c1-4-22(2)33(54-34(57)23(3)50-35(58)28(42)16-25-18-45-20-48-25)38(61)52-30(15-24-9-11-27(56)12-10-24)39(62)55-14-6-8-32(55)37(60)51-29(7-5-13-47-41(43)44)36(59)53-31(40(63)64)17-26-19-46-21-49-26/h9-12,18-23,28-33,56H,4-8,13-17,42H2,1-3H3,(H,45,48)(H,46,49)(H,50,58)(H,51,60)(H,52,61)(H,53,59)(H,54,57)(H,63,64)(H4,43,44,47)/t22-,23-,28-,29-,30-,31-,32-,33-/m0/s1 |

InChI Key |

XAEMVBIKWOMFAH-JIQJDAEYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability of the Transferrin Receptor-Targeting Peptide His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH) in Aqueous Solution: A Comprehensive Biophysical Guide

Executive Summary

The heptapeptide His-Ala-Ile-Tyr-Pro-Arg-His (commonly known as the T7 peptide or HAIYPRH) has emerged as a premier targeting ligand in nanomedicine due to its high affinity for Transferrin Receptor 1 (TfR1)[1]. Unlike endogenous transferrin, HAIYPRH binds to a distinct, non-competitive epitope on TfR1, enabling highly efficient receptor-mediated transcytosis across the blood-brain barrier (BBB) and into tumor cells[1][2]. However, as a short linear peptide, its efficacy is fundamentally dictated by its thermodynamic stability in aqueous solution. This whitepaper provides an in-depth biophysical analysis of the thermodynamic forces governing the HAIYPRH conformational ensemble and outlines field-proven protocols for quantifying its stability.

Structural Thermodynamics of the HAIYPRH Sequence

Short peptides (

For HAIYPRH to successfully recognize the TfR1 cavity,

Enthalpic Contributions ( )

The enthalpy of the HAIYPRH system is driven by transient intramolecular hydrogen bonding and electrostatic interactions. The sequence contains highly pH-sensitive residues:

-

Histidine (His) Switches: With a

of approximately 6.0, the two terminal Histidine residues are largely neutral at physiological pH (7.4) but become fully protonated and positively charged at endosomal pH (~5.5). This pH-dependent protonation acts as a thermodynamic switch. At pH 7.4, the lack of electrostatic repulsion between the termini favors a more compact conformational ensemble. -

Arginine (Arg) Anchoring: The Arginine residue (

) remains constitutively protonated, providing a stable, positively charged anchor that drives enthalpic stabilization via salt bridges with the negatively charged surface of the TfR1 receptor.

Entropic Contributions ( )

The entropic penalty of adopting a specific binding conformation (

-

Proline (Pro) Constraint: Proline is unique among amino acids due to its cyclic pyrrolidine side chain, which covalently locks the backbone

dihedral angle at approximately -65°. This extreme steric restriction significantly reduces the conformational entropy of the unfolded state, effectively pre-organizing the peptide and lowering the entropic cost of adopting a functional turn conformation. -

Hydrophobic Effect: The adjacent Alanine (Ala) and Isoleucine (Ile) residues create a localized hydrophobic micro-domain. The burial of these non-polar side chains releases highly ordered water molecules back into the bulk solvent, providing a massive gain in solvent entropy that thermodynamically drives the peptide toward a more collapsed, stable state.

Caption: Logical breakdown of enthalpic and entropic forces governing HAIYPRH stability.

Experimental Methodologies for Thermodynamic Profiling

To accurately assess the thermodynamic stability of HAIYPRH, researchers must employ orthogonal biophysical techniques. Circular Dichroism (CD) provides sequence-specific structural shifts, while Differential Scanning Calorimetry (DSC) provides model-free calorimetric data[3].

Protocol 1: Temperature-Dependent Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the gold standard for monitoring the secondary structural ensemble of peptides as a function of temperature[4][5].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve high-purity (>95%) lyophilized HAIYPRH in 10 mM potassium phosphate buffer (pH 7.4) to a final concentration of 0.1 - 0.2 mg/mL.

-

Causality Check: Why potassium phosphate? Standard buffers like PBS contain high concentrations of chloride ions, which strongly absorb far-UV light (

nm). This background absorption obscures the peptide's amide backbone transitions. Potassium phosphate is optically transparent in the far-UV region[4].

-

-

Baseline Correction: Record a buffer-only spectrum in a 0.1 cm pathlength quartz cuvette and subtract it from the peptide spectrum to isolate the intrinsic peptide signal.

-

Thermal Melt Execution: Monitor the mean residue ellipticity

at the wavelength corresponding to the structural minimum (typically 195-205 nm for random coil/turn transitions) from 5°C to 85°C. Use a step-and-hold heating rate of 1°C/min to ensure the system remains in thermodynamic equilibrium at each measurement point[4]. -

Reversibility Validation: Upon reaching 85°C, cool the sample back to 5°C at the same rate.

-

Causality Check: Thermodynamic parameters (extracted via the van't Hoff equation) are only mathematically valid if the unfolding process is fully reversible. A failure to recover the initial CD spectrum indicates irreversible thermal aggregation, invalidating the thermodynamic extraction[5].

-

Protocol 2: Differential Scanning Calorimetry (DSC)

While CD measures structural changes, DSC directly measures the heat energy uptake (

Step-by-Step Methodology:

-

Degassing: Dilute the peptide to 1.0 - 2.0 mg/mL in the exact matched dialysate buffer. Thoroughly degas both the sample and the reference buffer under a vacuum for 15 minutes.

-

Causality Check: Dissolved gases will nucleate into microbubbles upon heating. The bursting of these bubbles in the calorimetric cell causes severe endothermic spikes, destroying the baseline required for accurate integration.

-

-

Scanning: Load the sample and reference cells. Perform a scan from 10°C to 90°C at a scan rate of 60°C/hr.

-

Data Deconvolution: Integrate the area under the excess heat capacity curve to determine the calorimetric enthalpy (

).-

Causality Check: Compare

to the van't Hoff enthalpy (

-

Caption: Workflow for the thermodynamic profiling of HAIYPRH using CD and DSC methodologies.

Data Synthesis: Quantitative Thermodynamic Parameters

The thermodynamic profile of short, proline-containing targeting peptides like HAIYPRH reveals a system of "marginal stability." This flexibility is a functional requirement, allowing the peptide to adaptively fit into the TfR1 binding pocket upon collision.

Table 1: Representative Thermodynamic Parameters for HAIYPRH-like Short Peptides in Aqueous Solution (pH 7.4)

| Parameter | Symbol | Representative Value | Biophysical Implication |

| Free Energy of Unfolding | 2.5 - 4.0 kcal/mol | Indicates marginal stability typical of short linear peptides; the ensemble is highly dynamic at room temperature. | |

| Enthalpy Change | 10 - 15 kcal/mol | Driven primarily by the disruption of transient intramolecular H-bonds and van der Waals contacts. | |

| Entropy Change | 7.5 - 11 kcal/mol | The entropic penalty of folding is heavily mitigated by the rigid pyrrolidine ring of the Proline residue. | |

| Melting Temperature | 35 - 45 °C | Low thermal stability necessitates cold storage (-20°C to -80°C) and careful handling during nanocarrier formulation. |

Implications for Nanomedicine and Drug Delivery

The ultimate utility of HAIYPRH lies in its ability to break through the blood-brain barrier by mimicking the natural ligand-receptor pathway of transferrin[1]. Because HAIYPRH binds to an epitope region of TfR1 distinct from endogenous transferrin, it avoids competitive inhibition in the blood serum[1][2].

When HAIYPRH is chemically conjugated to nanocarriers (e.g., liposomes, polymeric micelles, or gold nanoparticles), its thermodynamic landscape shifts. The covalent tethering restricts the peptide's translational and rotational degrees of freedom, effectively lowering the entropic cost of binding. Furthermore, the high-density display of HAIYPRH on a nanoparticle surface creates multivalent avidity, thermodynamically driving the equilibrium toward successful receptor-mediated endocytosis even if the individual peptide monomers possess only marginal stability.

Caption: Non-competitive targeting mechanism of HAIYPRH to TfR1 for cellular internalization.

References

-

NIH / PubMed. "Revealing the Dynamic Mechanism by Which Transferrin Promotes the Cellular Uptake of HAIYPRH Peptide-Conjugated Nanostructures by Force Tracing." Molecular Pharmaceutics, 2021. Available at: [Link]

-

NIH / PubMed. "Peptide-Engineered Seliciclib Nanomedicine for Brain-Targeted Delivery and Neuroprotection." Int J Mol Sci., 2025. Available at: [Link]

-

NIH / PubMed Central. "Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simulation." Available at:[Link]

-

Cambridge Core. "Thermal protein unfolding by differential scanning calorimetry and circular dichroism spectroscopy: Two-state model versus sequential unfolding." Quarterly Reviews of Biophysics, 2016. Available at: [Link]

-

ResearchGate. "Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions." Available at: [Link]

Sources

- 1. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]

- 2. Revealing the Dynamic Mechanism by Which Transferrin Promotes the Cellular Uptake of HAIYPRH Peptide-Conjugated Nanostructures by Force Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermal protein unfolding by differential scanning calorimetry and circular dichroism spectroscopy Two-state model versus sequential unfolding | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 4. Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Assessment of the T7 Peptide (HAIYPRH): Binding Dynamics and Affinity Profiling for TfR1 Targeting

Executive Summary

The peptide sequence H-His-Ala-Ile-Tyr-Pro-Arg-His-OH (commonly designated as T7 ) represents a critical class of targeting ligands in modern drug delivery, specifically engineered for the Transferrin Receptor 1 (TfR1/CD71) . Unlike endogenous transferrin (Tf), which regulates iron homeostasis, the T7 peptide binds to a distinct allosteric site on TfR1.[1] This unique "non-competitive" binding mechanism allows T7-conjugated nanocarriers to hijack the receptor-mediated transcytosis (RMT) pathway without interfering with physiological iron transport.

This technical guide provides an in-depth analysis of the T7 peptide's binding affinity, predicted molecular interaction dynamics, and the experimental protocols required to validate its efficacy as a Blood-Brain Barrier (BBB) penetrating agent.

Structural & Physicochemical Characterization

Before assessing binding affinity, it is essential to establish the peptide's foundational physicochemical profile. These parameters dictate its solubility, stability in serum, and interaction potential with the anionic cell membrane surface.

Table 1: Physicochemical Profile of HAIYPRH (T7)

| Parameter | Value / Description | Impact on Bioactivity |

| Sequence | His-Ala-Ile-Tyr-Pro-Arg-His | Amphipathic nature with cationic terminals. |

| Molecular Weight | 893.01 Da | Small size facilitates deep tissue penetration compared to mAbs. |

| Isoelectric Point (pI) | ~9.65 | Net positive charge at physiological pH (7.4) enhances initial electrostatic attraction to the negatively charged cell membrane. |

| Hydrophobicity | Moderate (GRAVY: -0.97) | Soluble in aqueous buffers; the central hydrophobic core (Ile-Tyr-Pro) is critical for receptor pocket fit. |

| Stability | Susceptible to serum proteases | Requires chemical modification (e.g., D-amino acid substitution or cyclization) for in vivo half-life extension. |

Target Interaction & Binding Mechanism

The primary target for HAIYPRH is the Transferrin Receptor 1 (TfR1) , a homodimeric type II transmembrane glycoprotein.[2]

The Non-Competitive Advantage

Most TfR-targeting antibodies compete with endogenous transferrin for the binding site. At physiological concentrations, serum transferrin saturates TfR1, significantly reducing the efficacy of competitive ligands.

-

Mechanism: T7 binds to a cryptic pocket on the TfR1 apical domain, distinct from the Tf-binding interface.

-

Result: No competition with serum transferrin.[3] T7-conjugated payloads are internalized alongside iron-bound transferrin, maintaining high uptake efficiency even in blood.

Binding Affinity Metrics

Experimental data derived from Surface Plasmon Resonance (SPR) and Phage Display analysis indicates a high-affinity interaction profile.

-

Dissociation Constant (

): ~10 nM [1][2][4] -

Comparison: This affinity is comparable to that of Holo-Transferrin (natural ligand), which typically ranges from 1–10 nM depending on iron loading state.

In Silico Prediction & Molecular Docking Protocols

In the absence of a high-resolution co-crystal structure of the T7-TfR1 complex, computational modeling is the standard for predicting residue-level interactions. This section outlines the validated workflow for in silico affinity profiling.

Computational Workflow

The following DOT diagram illustrates the step-by-step pipeline for predicting the binding pose and free energy of the HAIYPRH-TfR1 complex.

Figure 1: Computational workflow for predicting peptide-receptor binding dynamics.

Predicted Interaction Hotspots

Based on homology modeling with similar TfR-binding peptides, the following residues are predicted to drive the interaction:

-

Arg-6: Forms a critical salt bridge with Asp residues in the TfR1 ectodomain.

-

Tyr-4: Engages in

- -

Pro-5: Provides structural rigidity, locking the peptide into the bioactive conformation (likely a

-turn).

Experimental Validation Protocols

To verify the predicted affinity and functional uptake, the following self-validating experimental systems are recommended.

Surface Plasmon Resonance (SPR)

Objective: Quantify

-

Chip Preparation: Immobilize Recombinant Human TfR1 (extracellular domain) on a CM5 sensor chip via amine coupling.

-

Analyte Injection: Inject HAIYPRH at concentrations ranging from 0.1 nM to 100 nM.

-

Reference Channel: Use a scrambled peptide (e.g., H-Ala-His-Pro-Tyr-Ile-Arg-His-OH) to subtract non-specific binding.

-

Validation: The sensorgram must show dose-dependent association and a stable dissociation phase.

Receptor-Mediated Transcytosis Pathway

Understanding the cellular fate of the peptide is crucial. The following diagram maps the biological pathway triggered by T7 binding.

Figure 2: Receptor-Mediated Transcytosis (RMT) pathway utilized by T7 for BBB penetration.

References

-

Lee, J. H., et al. (2001). Receptor mediated uptake of peptides that bind the human transferrin receptor. European Journal of Biochemistry. Link

-

Oh, S., et al. (2009). Synthesis and anti-cancer activity of covalent conjugates of artemisinin and a transferrin-receptor targeting peptide. Cancer Letters. Link

-

Kuang, Y., et al. (2016). Dual targeting of glioma with T7 peptide-conjugated nanoparticles.[5] Journal of Controlled Release. Link

-

Zhang, Z., et al. (2022). Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells.[6][7] Drug Delivery.[1][2][7][8][9][10] Link

-

RCSB PDB. (1999). Crystal Structure of Human Transferrin Receptor (1CX8). Protein Data Bank.[11][12] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Peptide-Engineered Seliciclib Nanomedicine for Brain-Targeted Delivery and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cys-T7 Peptide Supplier | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. rndsystems.com [rndsystems.com]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

Navigating the Amphipathic Landscape: A Hydrophobicity Profile of the His-Ala-Ile-Tyr-Pro-Arg-His Peptide

Abstract

This technical guide provides a comprehensive analysis of the hydrophobicity profile of the synthetic peptide His-Ala-Ile-Tyr-Pro-Arg-His. We delve into both theoretical predictions, utilizing established hydrophobicity scales, and experimental determination via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the methodologies and the scientific rationale behind them. The guide aims to serve as a practical resource for understanding and predicting the behavior of peptides in aqueous and non-aqueous environments, a critical aspect of drug design and development.

Introduction: The Significance of Peptide Hydrophobicity

Hydrophobicity, the physicochemical property of a molecule to repel water, is a paramount determinant of a peptide's structure, function, and therapeutic potential.[1][2] It governs critical processes such as protein folding, membrane interaction, and receptor binding. For drug development professionals, a thorough understanding of a peptide's hydrophobicity profile is indispensable for predicting its solubility, stability, bioavailability, and potential for aggregation.[2]

The peptide under investigation, His-Ala-Ile-Tyr-Pro-Arg-His, is a heptapeptide with a diverse composition of amino acids, including charged (His, Arg), nonpolar (Ala, Ile, Pro), and aromatic (Tyr) residues. This heterogeneity presents an interesting case study for examining the interplay of individual amino acid hydrophobicities and their collective impact on the overall peptide character. This guide will first establish a theoretical hydrophobicity profile using widely accepted scales and then outline a robust experimental protocol for its empirical determination.

Theoretical Hydrophobicity Profile

The theoretical hydrophobicity of a peptide can be estimated by summing the hydrophobicity indices of its constituent amino acids.[3] Several scales have been developed based on different experimental and computational methods, each offering a unique perspective on amino acid hydrophobicity.[4] For a comprehensive analysis, we will utilize four prominent scales:

-

Kyte-Doolittle Scale: A widely used scale based on the free energy of transfer of amino acid side chains from a hydrophobic to a hydrophilic environment.[5]

-

Eisenberg Normalized Consensus Scale: A consensus scale derived from multiple independent hydrophobicity scales.[6]

-

Hopp-Woods Hydrophilicity Scale: Primarily designed to predict antigenic determinants, this scale focuses on surface-exposed hydrophilic regions.[3][7]

-

Cornette et al. Optimal Scale: An optimized scale computed from an analysis of 28 published scales, suitable for predicting alpha-helices.[6][8]

Amino Acid Hydrophobicity Values

The hydrophobicity/hydrophilicity values for each amino acid in the peptide, according to the selected scales, are presented in Table 1.

| Amino Acid | Kyte-Doolittle | Eisenberg (Normalized) | Hopp-Woods | Cornette et al. |

| Histidine (His) | -3.2 | -0.40 | -0.5 | -1.90 |

| Alanine (Ala) | 1.8 | 0.26 | -0.5 | 0.20 |

| Isoleucine (Ile) | 4.5 | 0.73 | -1.8 | 4.10 |

| Tyrosine (Tyr) | -1.3 | 0.05 | -2.3 | 1.90 |

| Proline (Pro) | -1.6 | -0.07 | 0.0 | -2.10 |

| Arginine (Arg) | -4.5 | -1.76 | 3.0 | -4.00 |

| Histidine (His) | -3.2 | -0.40 | -0.5 | -1.90 |

Calculation of the Overall Hydrophobicity Profile

The overall hydrophobicity of the peptide is calculated as the average of the individual residue scores. A sliding window approach is often employed to visualize the hydrophobicity profile along the peptide sequence, highlighting hydrophobic and hydrophilic regions.[5][9]

The Grand Average of Hydropathy (GRAVY) score is a commonly used metric, calculated by summing the hydropathy values of all amino acids and dividing by the number of residues in the sequence.[3] A positive GRAVY score indicates a generally hydrophobic peptide, while a negative score suggests a more hydrophilic character.

Calculated GRAVY Scores for His-Ala-Ile-Tyr-Pro-Arg-His:

-

Kyte-Doolittle: (-3.2 + 1.8 + 4.5 - 1.3 - 1.6 - 4.5 - 3.2) / 7 = -1.07

-

Eisenberg: (-0.40 + 0.26 + 0.73 + 0.05 - 0.07 - 1.76 - 0.40) / 7 = -0.23

-

Hopp-Woods: (-0.5 - 0.5 - 1.8 - 2.3 + 0.0 + 3.0 - 0.5) / 7 = -0.37

-

Cornette et al.: (-1.90 + 0.20 + 4.10 + 1.90 - 2.10 - 4.00 - 1.90) / 7 = -0.53

The consistently negative GRAVY scores across all four scales suggest that the His-Ala-Ile-Tyr-Pro-Arg-His peptide is predicted to be predominantly hydrophilic. The presence of two strongly hydrophilic arginine and histidine residues significantly influences this overall character, despite the presence of the highly hydrophobic isoleucine.

The following diagram illustrates the theoretical hydrophobicity profile based on the Kyte-Doolittle scale.

Experimental Determination of Hydrophobicity by RP-HPLC

While theoretical predictions provide valuable insights, the experimental determination of a peptide's hydrophobicity is crucial for confirming its actual behavior. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.[10] In RP-HPLC, peptides are separated based on their hydrophobicity through differential partitioning between a nonpolar stationary phase and a polar mobile phase.[10] More hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times.

Experimental Protocol

The following is a detailed, step-by-step methodology for determining the hydrophobicity of the His-Ala-Ile-Tyr-Pro-Arg-His peptide.

Materials:

-

His-Ala-Ile-Tyr-Pro-Arg-His peptide (synthesized and purified)

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), HPLC grade

-

Reversed-phase HPLC column (e.g., C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Degas both mobile phases thoroughly before use.

-

-

Sample Preparation:

-

Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Method:

-

Column: C18 reversed-phase column.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 214 nm and 280 nm.

-

Injection Volume: 20 µL.

-

Gradient Program:

-

0-5 min: 5% B

-

5-35 min: 5% to 65% B (linear gradient)

-

35-40 min: 65% to 95% B (linear gradient)

-

40-45 min: 95% B (column wash)

-

45-50 min: 95% to 5% B (return to initial conditions)

-

50-60 min: 5% B (equilibration)

-

-

-

Data Analysis:

-

Record the retention time (RT) of the main peptide peak.

-

The retention time is directly proportional to the hydrophobicity of the peptide.

-

The following diagram illustrates the experimental workflow for determining peptide hydrophobicity using RP-HPLC.

Interpreting the Results

A single, sharp peak in the chromatogram will indicate the purity of the synthetic peptide. The retention time of this peak provides a quantitative measure of its hydrophobicity under the specified chromatographic conditions. To establish a relative hydrophobicity index, a set of standard peptides with known hydrophobicities can be run under the same conditions to create a calibration curve.

Synthesis and Discussion

The theoretical analysis, based on multiple established hydrophobicity scales, consistently predicts the His-Ala-Ile-Tyr-Pro-Arg-His peptide to be hydrophilic. This is primarily attributed to the presence of two histidine residues and one arginine residue, which are strongly polar and charged at the acidic pH of the RP-HPLC mobile phase. The hydrophobic contributions of alanine and particularly the highly nonpolar isoleucine are not sufficient to render the entire peptide hydrophobic.

The experimental determination via RP-HPLC is expected to confirm this hydrophilic character with a relatively short retention time compared to more hydrophobic peptides of similar size. The exact retention time will be influenced by the specific column chemistry and gradient conditions. Discrepancies between the predicted and experimental hydrophobicity can arise from several factors, including:

-

Peptide Conformation: The theoretical scales assume a fully extended peptide chain, whereas in solution, the peptide may adopt a specific conformation that buries some hydrophobic residues and exposes hydrophilic ones, or vice versa.

-

Solvent-Peptide Interactions: The complex interactions between the peptide, the stationary phase, and the mobile phase are not fully captured by simple additive models.

-

Terminal Groups: The free N- and C-termini can also influence the overall polarity of the peptide.

Conclusion

The comprehensive analysis of the His-Ala-Ile-Tyr-Pro-Arg-His peptide reveals a predominantly hydrophilic character, as predicted by multiple theoretical scales. This understanding is critical for its potential applications in drug development, guiding formulation strategies and predicting its in vivo behavior. The detailed RP-HPLC protocol provided herein offers a robust method for the empirical validation of this prediction and serves as a template for the characterization of other synthetic peptides. By integrating both theoretical and experimental approaches, researchers can gain a more complete and accurate understanding of a peptide's hydrophobicity profile, a cornerstone of rational peptide and protein drug design.

References

-

Bioinformatics Explained. (2005, December 17). Hydrophobicity. Retrieved from [Link]

- Cornette, J. L., Cease, K. B., Margalit, H., Spouge, J. L., Berzofsky, J. A., & DeLisi, C. (1987). Hydrophobicity scales and computational techniques for detecting amphipathic structures in proteins. Journal of Molecular Biology, 195(3), 659–685.

- Eisenberg, D., Weiss, R. M., & Terwilliger, T. C. (1982). The hydrophobic moment detects periodicity in protein hydrophobicity. Proceedings of the National Academy of Sciences, 79(12), 3798–3802.

- HPLC of Peptides and Proteins: Methods and Protocols. (2003). In M.-I. Aguilar (Ed.), Methods in Molecular Biology. Humana Press.

- Hopp, T. P., & Woods, K. R. (1981). Prediction of protein antigenic determinants from amino acid sequences. Proceedings of the National Academy of Sciences, 78(6), 3824–3828.

- Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology, 157(1), 105–132.

-

Peptides. (2024, May 29). hydrophobicity: Compute the hydrophobicity index of a protein sequence. RDRR.io. Retrieved from [Link]

- Hopp, T. P. (1993). Use of Hydrophilicity Plotting Procedures to Identify Protein Antigenic Segments and Other Interaction Sites. In Methods in Molecular Biology (Vol. 13, pp. 377-387). Humana Press.

- Cornette, J. L., Cease, K. B., Margalit, H., Spouge, J. L., Berzofsky, J. A., & DeLisi, C. (1987). Hydrophobicity scales and computational techniques for detecting amphipathic structures in proteins. Journal of molecular biology, 195(3), 659-685.

- Eisenberg, D. (1984). Three-dimensional structure of membrane and surface proteins. Annual review of biochemistry, 53(1), 595-623.

- Hopp, T. P., & Woods, K. R. (1983). A computer program for predicting protein antigenic determinants. Molecular immunology, 20(4), 483-489.

-

PeptideChemistry.org. (n.d.). Kyte–Doolittle Hydropathy Scale. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. lndcollege.co.in [lndcollege.co.in]

- 3. 18.1 Properties of Amino Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 4. Hydrophobicity scales - Wikipedia [en.wikipedia.org]

- 5. fhi.mpg.de [fhi.mpg.de]

- 6. home.hiroshima-u.ac.jp [home.hiroshima-u.ac.jp]

- 7. Amino Acid Hydrophobicity Scales [cgl.ucsf.edu]

- 8. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]

- 9. Amino Acids Reference Chart [sigmaaldrich.com]

- 10. IMGT Education [imgt.org]

Methodological & Application

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol for the Heptapeptide His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH)

Application Note & Protocol Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Fmoc-SPPS Optimization, Racemization Suppression, and Steric Hindrance Management

Introduction and Strategic Experimental Design

The synthesis of the heptapeptide His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH) presents several distinct chemical challenges that render standard, automated "plug-and-play" protocols insufficient. As a Senior Application Scientist, it is critical to design a self-validating synthetic system where the causality of every reagent choice is understood and optimized.

This protocol utilizes Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) , moving from the C-terminus (His) to the N-terminus (His). To ensure high crude purity and preserve the stereochemical integrity of the peptide, we have engineered this protocol around three core mechanistic pillars:

A. Prevention of C-Terminal Histidine Enantiomerization

Loading Fmoc-His(Trt)-OH onto a standard hydroxyl-functionalized resin (e.g., Wang resin) requires esterification, typically mediated by MSNT/MeIm or DIC/DMAP. These basic conditions inevitably lead to severe racemization (formation of D-His) at the C-terminus.

Solution: We utilize 2-Chlorotrityl chloride (2-CTC) resin . The attachment to 2-CTC resin proceeds via nucleophilic substitution (

B. Suppression of N-Terminal His(Trt) Racemization via Activation Kinetics

Histidine is the most susceptible amino acid to racemization during peptide coupling. Recent Design of Experiments (DOE) studies have proven that pre-activation of Fmoc-His(Trt)-OH significantly stimulates D-His formation[1][2]. Solution: We employ DIC/OxymaPure as the coupling system. OxymaPure is safer than HOBt, avoids the generation of hazardous HCN gas, and provides superior coupling kinetics[3][4]. Crucially, for the N-terminal Histidine, we mandate an in situ activation strategy —adding the amino acid, Oxyma, and DIC directly to the resin without any pre-mixing or incubation period[1][2].

C. Overcoming Steric Hindrance and Secondary Amines

The sequence contains a Tyr-Pro and an Ile-Tyr linkage. Proline introduces a secondary amine, making the subsequent acylation by the bulky Fmoc-Tyr(tBu)-OH sterically hindered. Furthermore, Isoleucine is

Workflow Visualization

Figure 1: Iterative Fmoc-SPPS workflow optimized for HAIYPRH synthesis.

Materials and Quantitative Parameters

Table 1: Amino Acid Building Blocks

| Position | Residue | Protected Building Block | Rationale for Protection |

| 7 (C-Term) | His | Fmoc-His(Trt)-OH | Trt protects the imidazole nitrogen from acylation. |

| 6 | Arg | Fmoc-Arg(Pbf)-OH | Pbf protects the highly basic guanidino group. |

| 5 | Pro | Fmoc-Pro-OH | No side-chain protection required. |

| 4 | Tyr | Fmoc-Tyr(tBu)-OH | tBu prevents branching at the phenolic hydroxyl. |

| 3 | Ile | Fmoc-Ile-OH | No side-chain protection required. |

| 2 | Ala | Fmoc-Ala-OH | No side-chain protection required. |

| 1 (N-Term) | His | Fmoc-His(Trt)-OH | Trt protects the imidazole nitrogen. |

Table 2: Standard SPPS Cycle Parameters (per 0.1 mmol scale)

| Step | Reagent / Solvent | Equivalents | Time | Repetitions |

| Deprotection | 20% Piperidine in DMF | - | 5 min | 2x |

| Washing | DMF | - | 1 min | 5x |

| Coupling | Fmoc-AA-OH / DIC / Oxyma | 4 : 4 : 4 | 60 min | 1x (See exceptions) |

| Washing | DMF | - | 1 min | 5x |

Note: Double coupling (2 x 60 min) is mandatory for Fmoc-Tyr(tBu)-OH and Fmoc-Ile-OH.

Table 3: Optimized Cleavage Cocktail

Because this sequence lacks Cys, Met, and Trp, the highly malodorous Reagent K (containing EDT and Thioanisole) is unnecessary[5][6]. However, Phenol is retained to scavenge t-butyl cations and prevent the alkylation of Tyrosine[7][8].

| Component | Function | Volume % |

| Trifluoroacetic Acid (TFA) | Cleavage and global deprotection | 92.5% |

| Triisopropylsilane (TIS) | Cation scavenger | 2.5% |

| Ultrapure Water ( | Hydrolytic scavenger | 2.5% |

| Phenol | Protects Tyr from alkylation | 2.5% |

Step-by-Step Experimental Protocol

Phase 1: Resin Loading (C-Terminal Histidine)

-

Resin Swelling: Weigh 0.1 mmol equivalent of 2-CTC resin into a fritted solid-phase reaction vessel. Swell in dry DCM (5 mL) for 30 minutes. Drain.

-

Loading: Dissolve Fmoc-His(Trt)-OH (0.12 mmol, 1.2 eq) in dry DCM (3 mL). Add DIPEA (0.4 mmol, 4 eq). Add this solution to the resin and agitate gently for 2 hours at room temperature.

-

Capping: To cap unreacted trityl chloride sites, add 0.5 mL of HPLC-grade Methanol to the reaction vessel. Agitate for 15 minutes.

-

Washing: Drain the resin and wash sequentially with DCM (3x), DMF (3x), and DCM (3x).

Phase 2: Iterative Chain Elongation

For each subsequent amino acid (Arg

-

Fmoc Deprotection: Add 20% Piperidine in DMF (4 mL) to the resin. Agitate for 5 minutes, then drain. Repeat for a second 5-minute treatment.

-

Washing: Wash the resin with DMF (5 x 4 mL, 1 min each).

-

Coupling (Standard & In Situ Activation):

-

Dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in 3 mL of DMF[4].

-

Add the solution to the resin.

-

Immediately add DIC (0.4 mmol, 4 eq) directly to the resin suspension. Do not pre-mix the DIC with the amino acid solution, as pre-activation drives oxazolone formation and racemization, particularly for His(Trt)[1][2].

-

Agitate for 60 minutes at room temperature.

-

-

Special Coupling Exceptions:

-

Fmoc-Tyr(tBu)-OH onto Proline: After the first 60-minute coupling, drain the resin and repeat Step 3 with fresh reagents for another 60 minutes.

-

Fmoc-Ile-OH onto Tyrosine: Perform a double coupling (2 x 60 min) as described above to overcome

-branching steric hindrance.

-

-

Washing: Wash with DMF (5 x 4 mL, 1 min each).

-

Final Deprotection: After the final N-terminal Fmoc-His(Trt)-OH is coupled, perform the Fmoc deprotection (Step 1) and wash thoroughly with DMF (5x) followed by DCM (5x) to prepare for cleavage. Dry the resin under a stream of nitrogen.

Phase 3: Global Cleavage and Deprotection

Critical Insight: The Pbf protecting group on Arginine is notoriously stable and requires extended acidolysis[5][6]. Standard 1-hour cleavage protocols will result in incomplete deprotection (+252 Da mass adduct).

-

Cocktail Preparation: Prepare 10 mL of the cleavage cocktail: 9.25 mL TFA, 0.25 mL TIS, 0.25 mL Water, and 0.25 g Phenol.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin. Agitate gently at room temperature for 2.5 hours .

-

Filtration: Filter the cleavage mixture through the frit into a 50 mL polypropylene centrifuge tube. Wash the depleted resin with an additional 2 mL of neat TFA and combine the filtrates.

Phase 4: Peptide Precipitation and Isolation

-

Precipitation: Concentrate the TFA filtrate under a gentle stream of nitrogen to approximately 3-4 mL. Add the concentrated solution dropwise into 35 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) will immediately form.

-

Isolation: Centrifuge at 4000 rpm for 5 minutes at 4°C. Decant the ether supernatant carefully.

-

Washing: Resuspend the peptide pellet in 30 mL of fresh ice-cold diethyl ether. Centrifuge again and decant. Repeat this wash step one more time to remove residual TFA and scavengers.

-

Drying: Dry the crude peptide pellet under a gentle stream of nitrogen, followed by lyophilization. The crude peptide is now ready for LC-MS analysis and preparative RP-HPLC purification.

References

-

Introduction to Peptide Synthesis National Center for Biotechnology Information (PMC NIH) URL:[Link]

-

Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments Scite.ai URL:[Link]

-

Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis ACS Publications URL:[Link]

-

OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives National Center for Biotechnology Information (PMC NIH) URL:[Link]

Sources

- 1. scite.ai [scite.ai]

- 2. pubs.acs.org [pubs.acs.org]

- 3. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

optimal solvents for dissolving H-His-Ala-Ile-Tyr-Pro-Arg-His-OH

Application Note: Optimization of Solvation Protocols for the Heptapeptide H-His-Ala-Ile-Tyr-Pro-Arg-His-OH

Executive Summary

This technical guide provides a definitive protocol for the solubilization and handling of the heptapeptide H-His-Ala-Ile-Tyr-Pro-Arg-His-OH . Based on its physicochemical profile—specifically the presence of a hydrophobic core (Ile-Tyr-Pro) flanked by cationic termini (His, Arg)—this peptide exhibits amphipathic characteristics that require precise pH control for optimal stability and solubility.

Core Recommendation: The primary recommended solvent system is 0.1% - 10% Acetic Acid (aq) . This ensures full protonation of the Histidine imidazole groups (

Physicochemical Profile & Solubility Logic

To design a robust protocol, we must first analyze the intrinsic properties of the sequence.

Sequence: H-His-Ala-Ile-Tyr-Pro-Arg-His-OH Length: 7 Amino Acids Molecular Weight: ~896.0 g/mol

Table 1: Residue Analysis & Charge Distribution

| Residue | Type | Hydropathy (Kyte-Doolittle) | Charge at pH 7.0 | Charge at pH 4.0 | |

| N-Term | Amine | - | ~9.6 | +1 | +1 |

| His (1) | Basic/Polar | -3.2 | ~6.0 | +0.1 (Partial) | +1 |

| Ala (2) | Hydrophobic | +1.8 | - | 0 | 0 |

| Ile (3) | Hydrophobic | +4.5 | - | 0 | 0 |

| Tyr (4) | Hydrophobic | -1.3 | ~10.1 | 0 | 0 |

| Pro (5) | Hydrophobic | -1.6 | - | 0 | 0 |

| Arg (6) | Basic | -4.5 | ~12.5 | +1 | +1 |

| His (7) | Basic/Polar | -3.2 | ~6.0 | +0.1 (Partial) | +1 |

| C-Term | Acid | - | ~2.1 | -1 | -1 |

| NET CHARGE | ~ +1.2 | ~ +3.0 |

The Mechanistic Logic:

-

Isoelectric Point (pI): The calculated pI is approximately 9.8 . Peptides are least soluble near their pI. Therefore, neutral or slightly basic buffers (pH 7.5–9.0) risk precipitation.[1]

-

Hydrophobic Clustering: The central triad -Ile-Tyr-Pro- creates a significant hydrophobic face. In neutral water, even if the net charge is +1, this face can drive intermolecular aggregation (beta-sheet formation), resulting in a cloudy suspension or hydrogel.

-

The Acid Solution: Lowering the pH below 5.0 ensures both Histidine residues are fully protonated (

). This raises the net charge to +3 , creating strong intermolecular repulsion that overcomes the hydrophobic attraction, resulting in a clear, stable solution.

Solvation Protocols

Protocol A: Aqueous Acidic Reconstitution (Standard)

Best for: In vitro assays, cell culture (with dilution), and HPLC standards.

Reagents:

-

Sterile ultrapure water (Type 1, 18.2 MΩ).

-

Glacial Acetic Acid (High Purity).

Procedure:

-

Preparation: Allow the peptide vial to equilibrate to room temperature (20–25°C) before opening to prevent condensation.

-

Solvent Creation: Prepare a 10% (v/v) Acetic Acid solution in sterile water.

-

Note: For highly sensitive assays, start with 0.1% Acetic Acid. If solubility is incomplete, step up to 10%.

-

-

Addition: Add the solvent to the peptide lyophilized powder to achieve a target concentration of 1–5 mg/mL .

-

Dispersal: Vortex for 30 seconds.

-

Sonication: Sonicate in a water bath for 2–5 minutes.

-

Critical: Watch for "schlieren" lines (swirls) which indicate dissolving. The solution should become perfectly clear.

-

-

Clarification: Centrifuge at 10,000 x g for 1 minute to pellet any dust or insoluble fibers. Transfer the supernatant to a new tube.

Protocol B: Organic Stock (DMSO)

Best for: Very high concentration stocks (>10 mg/mL) or if the peptide is a free base.

Reagents:

-

Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.

Procedure:

-

Weighing: Accurately weigh the peptide powder.

-

Primary Solvation: Add sterile DMSO to the vial to achieve 100x the final working concentration (e.g., 10 mM).

-

Why: This keeps the final DMSO concentration in your assay < 1% after dilution.

-

-

Mixing: Vortex vigorously. The peptide should dissolve instantly due to the disruption of secondary structures by DMSO.

-

Dilution: Slowly add the aqueous buffer to the DMSO stock (dropwise) with constant agitation.

-

Warning: Adding DMSO to water can cause exotherms; always add water to the organic phase slowly if working with large volumes, though for peptides, the reverse (stock into buffer) is standard for assay prep.

-

Visual Decision Tree (Workflow)

The following diagram illustrates the decision logic for dissolving this specific heptapeptide.

Caption: Decision matrix for solubilizing H-His-Ala-Ile-Tyr-Pro-Arg-His-OH. Blue indicates starting material; Red indicates the critical acidification step recommended for this sequence.

Stability & Storage Guidelines

-

Oxidation Risk: This peptide contains Tyrosine and two Histidines . While less sensitive than Cysteine or Methionine, these residues can oxidize over time.[1] Avoid vigorous vortexing that introduces excessive air bubbles.

-

Aliquot Strategy:

-

Do not store the peptide in dilute solution (

mg/mL) for long periods, as it adheres to plastics. -

Flash-freeze aliquots in liquid nitrogen or dry ice/ethanol.

-

Store at -80°C .

-

Limit Freeze-Thaw: Maximum 3 cycles.

-

References

-

LifeTein. (2024). How to dissolve, handle and store synthetic peptides. [Link]

-

Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein.[2] Journal of Molecular Biology, 157(1), 105-132. (Foundational reference for hydropathy scales used in Protocol 2).

Sources

Application Note: High-Purity Isolation of the Cationic Heptapeptide HAIYPRH (T7)

Executive Summary

The heptapeptide HAIYPRH (His-Ala-Ile-Tyr-Pro-Arg-His), often designated as T7 , is a transferrin receptor (TfR)-targeting ligand widely used to facilitate blood-brain barrier (BBB) crossing in drug delivery systems [1].

Purifying HAIYPRH presents distinct challenges due to its cationic nature (two Histidines, one Arginine) and hydrophilicity . Standard Reversed-Phase HPLC (RP-HPLC) protocols often yield poor retention or significant peak tailing due to secondary interactions with residual silanols on the stationary phase.

This guide provides a tiered protocol for the purification of HAIYPRH, moving from standard TFA-based systems to advanced ion-pairing and orthogonal separation modes.

Physicochemical Profile & Separation Logic[1]

Before selecting a column, we must understand the molecule's behavior in solution.

| Property | Value / Description | Chromatographic Implication |

| Sequence | H-A-I-Y-P-R-H | N-terminus to C-terminus.[1] |

| Molecular Weight | ~880.0 Da | Small molecule; requires small pore size (e.g., 100–130 Å). |

| Isoelectric Point (pI) | ~10.5 | Highly basic. Positively charged at pH < 8.[2]0. |

| Hydrophobicity | Low to Moderate | Contains Ile/Tyr (hydrophobic) but dominated by His/Arg (polar/charged). |

| Key Challenge | Silanol Interaction | The basic residues (His, Arg) interact with negatively charged silanols on silica columns, causing peak tailing. |

The "Selectivity Triangle" Strategy

To ensure purity, we utilize a logic flow that prioritizes Silanol Suppression and Ion Pairing .

Figure 1: Decision matrix for HAIYPRH purification. Tier 1 is the starting point; Tiers 2 and 3 are invoked based on specific failure modes.

Tier 1: The "Workhorse" Protocol (Low pH C18)

This is the standard starting point. We use Trifluoroacetic Acid (TFA) as the ion-pairing agent. TFA protonates the basic residues (His, Arg) and forms a hydrophobic ion pair, increasing retention on the C18 chain and masking silanol interactions [2].

3.1 System Parameters

-

Column: C18 End-capped (e.g., Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus).

-

Why: "End-capping" reduces free silanols, minimizing tailing for basic peptides.

-

Dimensions: 4.6 x 150 mm (Analytical) or 19 x 150 mm (Preparative).

-

Pore Size: 130 Å (Ideal for small peptides).

-

-

Mobile Phase A: 100% Water + 0.1% (v/v) TFA.

-

Mobile Phase B: 100% Acetonitrile (ACN) + 0.1% (v/v) TFA.

-

Detection: UV at 214 nm (Peptide bond) and 280 nm (Tyrosine side chain).

-

Flow Rate: 1.0 mL/min (Analytical).

3.2 Gradient Profile (Scouting vs. Focused)

Since HAIYPRH is hydrophilic, it will elute early. Do not use a generic 0–100% gradient.

| Time (min) | % Mobile Phase B | Event | Logic |

| 0.0 | 2% | Injection | High aqueous start to trap hydrophilic peptide. |

| 2.0 | 2% | Isocratic Hold | Desalting/removal of injection shock. |

| 22.0 | 40% | Linear Gradient | Shallow slope (~1.9% B/min) for max resolution. |

| 24.0 | 95% | Wash | Remove hydrophobic impurities/aggregates. |

| 26.0 | 95% | Hold | Ensure column cleaning. |

| 26.1 | 2% | Re-equilibration | Prepare for next run. |

Validation Check: If the peptide elutes before 5 minutes, proceed to Tier 2A .

Tier 2: Advanced Optimization Strategies

If Tier 1 results in broad peaks or insufficient retention, use the following modifications.

4.1 Tier 2A: Enhanced Retention with HFBA

If the peptide elutes too close to the void volume (k' < 2), replace TFA with Heptafluorobutyric Acid (HFBA) .

-

Mechanism: HFBA has a longer fluorocarbon tail than TFA. It forms a much more hydrophobic ion pair with the Arginine/Histidine residues, significantly increasing retention on the C18 column [3].

-

Protocol Change: Replace 0.1% TFA with 0.1% HFBA in both Mobile Phase A and B.

-

Note: HFBA can suppress ionization in Mass Spectrometry (LC-MS). If MS detection is required, use a post-column split or switch to Tier 2B.

4.2 Tier 2B: High pH Separation (The "Silanol Off" Switch)

At low pH, silanols are ionized (negative) and attract the protonated peptide. At high pH (pH > 10) , the peptide loses some positive charge (Histidine pKa ~6.0), and the column surface charge dominates.

-

Requirement: You MUST use a Hybrid Particle Column (e.g., Waters XBridge or Phenomenex Gemini) chemically stable at pH 10. Do not use standard silica columns.

-

Mobile Phase A: 20 mM Ammonium Formate (adjusted to pH 10 with Ammonium Hydroxide).

-

Benefit: Often changes elution order of impurities, providing "orthogonal" selectivity to the TFA method.

Preparative Scale-Up Protocol

Once the analytical method is established, scale up for purification.

5.1 Sample Preparation

-

Solvent: Dissolve crude peptide in 95% Water / 5% Acetonitrile / 0.1% TFA .

-

Warning: Do not dissolve highly cationic peptides in 100% ACN; they may precipitate or form aggregates.

-

-

Concentration: 5–10 mg/mL. Filter through a 0.22 µm PES filter.

5.2 Loading & Collection

-

Loading: Inject <1% of the column volume to prevent band broadening.

-

Collection Trigger: Collect peaks based on Slope (sharp rise) rather than just Threshold (level) to avoid collecting tailing edges containing impurities.

-

Post-Processing:

-

Pool fractions.

-

Salt Exchange: If HFBA or non-volatile salts were used, perform a final desalt step using a C18 Sep-Pak cartridge, washing with water and eluting with 50% ACN/Water (no modifier) or dilute HCl if the Chloride salt is desired.

-

Lyophilization: Freeze-dry immediately to prevent deamidation of the Asparagine/Glutamine (if present in impurities) or oxidation of Histidine.

-

References

-

Lee, J. H., et al. (2001).[5] "Receptor mediated uptake of peptides that bind the human transferrin receptor."[5][6] European Journal of Biochemistry, 268(7), 2004-2012. Link

- Foundational paper identifying the HAIYPRH sequence and its binding properties.

-

Mant, C. T., & Hodges, R. S. (2002). "High-Performance Liquid Chromatography of Peptides." Methods in Molecular Biology, 251, 197-256. Link

- Authoritative text on peptide purification mechanisms, specifically ion-pairing effects.

- Vacek, J., et al. (2006). "Heptafluorobutyric acid as a mobile phase modifier for the separation of hydrophilic peptides." Journal of Chromatography A, 1107(1-2), 233-239.

-

Zhang, W., et al. (2012).[7] "T7-modified PEG-PLL micelles for targeted delivery of siRNA to brain tumor." Biomaterials, 33(26), 6269-6276. Link

-

Application of HAIYPRH (T7) in drug delivery, confirming its stability and handling.[7]

-

Sources

- 1. lifetein.com [lifetein.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ahajournals.org [ahajournals.org]

- 5. T7 peptide [novoprolabs.com]

- 6. US6743893B2 - Receptor-mediated uptake of peptides that bind the human transferrin receptor - Google Patents [patents.google.com]

- 7. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation and In Vitro Application of HAIYPRH (T7) Peptide Stock Solutions

Target Audience: Researchers, scientists, and drug development professionals. Application Areas: Targeted Drug Delivery, Blood-Brain Barrier (BBB) Transcytosis, Glioblastoma Therapeutics.

Mechanistic Grounding: Why HAIYPRH?

The heptapeptide His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH) , widely known in literature as the T7 peptide , is a highly specific targeting ligand discovered via phage display technology[1][2]. It is engineered to bind the human Transferrin Receptor 1 (TfR1 / CD71), a dimeric glycoprotein heavily overexpressed on the endothelial cells of the blood-brain barrier (BBB) and rapidly proliferating tumor cells, such as glioblastoma[1][3].

The Causality of Ligand Selection

A common challenge in TfR-targeted delivery is competitive inhibition. Endogenous holo-transferrin (Tf) is highly abundant in human serum (~2–3 mg/mL). Because Tf is a large 78 kDa glycoprotein, utilizing it as a targeting moiety often leads to poor nanocarrier uptake due to saturation of the receptor by native serum Tf[4].

HAIYPRH circumvents this biological bottleneck. With a molecular weight of approximately 1 kDa, the T7 peptide binds to an entirely distinct epitope on TfR1 with a high affinity (

TfR1-Mediated Endocytosis and Transcytosis Pathway of HAIYPRH.

Physicochemical Properties & Data Presentation

Before preparing stock solutions, it is critical to understand the physical properties of the peptide to prevent aggregation, miscalculation of molarity, or loss of material. Synthetic peptides are typically supplied as lyophilized salts (e.g., Trifluoroacetic acid [TFA] or Hydrochloride [HCl] salts). The counterion can account for 10–30% of the total powder mass[6]. Failure to account for this will result in sub-optimal dosing.

| Property | Value | Experimental Relevance |

| Sequence | His-Ala-Ile-Tyr-Pro-Arg-His | Contains basic residues (His, Arg) ensuring high aqueous solubility. |

| Molecular Weight | 893.01 g/mol (Free base) 929.46 g/mol (HCl salt) | ~1 kDa size prevents competitive inhibition seen with 78 kDa Transferrin[4][6]. |

| Target Receptor | Transferrin Receptor 1 (TfR1) | Highly expressed on BBB and glioblastoma cells (e.g., U87-MG, LN229)[4]. |

| Binding Affinity ( | ~10 nM | High affinity comparable to endogenous holo-transferrin[4]. |

| Extinction Coefficient | 1,490 M⁻¹ cm⁻¹ at 280 nm | Allows self-validation of stock concentration via UV-Vis (due to 1 Tyrosine). |

Protocol: Preparation of HAIYPRH Stock Solutions

To ensure a self-validating and reproducible system, the following protocol minimizes degradation and verifies the final concentration.

Materials Required

-

Lyophilized HAIYPRH peptide (TFA or HCl salt)

-

Ultrapure, endotoxin-free cell culture grade water (or 1X PBS, pH 7.4)

-

Low protein-binding (LoBind) microcentrifuge tubes

-

0.22 µm low-protein binding syringe filter (e.g., PES membrane)

-

UV-Vis Spectrophotometer (e.g., NanoDrop)

Step-by-Step Methodology

-

Equilibration: Allow the sealed vial of lyophilized HAIYPRH to reach room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial introduces ambient condensation, which rapidly degrades the peptide via hydrolysis.

-

Mass Calculation: Determine the required volume of solvent based on the net peptide content. If the certificate of analysis (CoA) states a peptide purity of 95% and a peptide content of 80% (due to TFA salts), a 1 mg powder sample contains only 0.8 mg of active HAIYPRH[6].

-

Reconstitution: Add the calculated volume of ultrapure water or PBS to achieve a primary stock concentration of 1 to 10 mg/mL. Pipette gently to dissolve. Causality: HAIYPRH is highly hydrophilic due to its His and Arg residues; it should dissolve rapidly without the need for organic solvents like DMSO.

-

Self-Validation (Concentration Check): Measure the absorbance of a 1:10 diluted aliquot at 280 nm.

-

Calculate exact molarity using the Beer-Lambert Law:

, where

-

-

Sterilization: Pass the solution through a 0.22 µm PES syringe filter if the peptide will be used in long-term cell culture (>24 hours).

-

Aliquoting & Storage: Divide the stock into 50–100 µL aliquots in LoBind tubes. Store at -20°C (stable for 1 month) or -80°C (stable for up to 6 months)[7]. Causality: LoBind tubes prevent the positively charged peptide from adsorbing to the plastic walls. Aliquoting prevents repeated freeze-thaw cycles that disrupt the peptide backbone.

Step-by-Step Workflow for HAIYPRH Stock Solution Preparation.

Protocol: In Vitro Cell Uptake Assay (U87-MG Glioblastoma)

To validate the targeting efficacy of your synthesized HAIYPRH-conjugates (e.g., T7-fluorophores or T7-nanoparticles), a cellular uptake assay using TfR-overexpressing U87-MG cells is standard practice[3][5].

Workflow

-

Cell Seeding: Seed U87-MG cells in a 6-well plate at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours until 70-80% confluent. -

Serum Starvation (Optional but Recommended): Wash cells twice with 1X PBS and incubate in serum-free DMEM for 2 hours. Causality: While T7 does not compete directly with Tf, removing serum standardizes the baseline recycling rate of TfR1 to the cell surface.

-

Treatment: Thaw an aliquot of the HAIYPRH stock on ice. Dilute the peptide-conjugate into pre-warmed complete media to the desired working concentration (typically 10–50 µM). Treat the cells and incubate for 1 to 4 hours at 37°C.

-

Termination: Remove the media and immediately wash the cells three times with ice-cold PBS. Causality: The drastic temperature drop halts active clathrin-mediated endocytosis, ensuring you are measuring internalized peptide rather than ongoing surface binding.

-

Analysis: Trypsinize the cells, centrifuge at 300 x g for 5 minutes, resuspend in flow cytometry buffer (PBS + 1% BSA), and analyze the mean fluorescence intensity (MFI) via Flow Cytometry.

Troubleshooting & Optimization

-

Issue: Lower than expected cellular uptake.

-

Cause: Receptor downregulation or peptide loss.

-

Solution: Ensure U87-MG cells are not over-passaged (>20 passages), which can lead to phenotypic drift and downregulation of surface TfR1. Verify the peptide concentration using the A280 method described above to rule out adsorption to storage tubes.

-

-

Issue: Precipitation upon dilution in culture media.

-

Cause: Localized pH shock or interaction with multivalent ions in the media.

-

Solution: Always dilute the highly concentrated aqueous stock directly into a larger volume of buffered, pre-warmed culture media. Do not add concentrated media components directly to the peptide stock.

-

References

- Source: Google Patents (US6743893B2)

-

An epirubicin-peptide conjugate with anticancer activity is dependent upon the expression level of the surface transferrin receptor Source: Spandidos Publications URL:[Link]

-

Improve BBB Penetration and Cytotoxicity of Palbociclib in U87-MG Glioblastoma Cells Delivered by Dual Peptide Functionalized Nanoparticles Source: MDPI URL:[Link]

-

T7 peptide Source: NovoPro Labs URL:[Link]

Sources

- 1. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]

- 2. US6743893B2 - Receptor-mediated uptake of peptides that bind the human transferrin receptor - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular Medicine Reports [spandidos-publications.com]

- 5. Improve BBB Penetration and Cytotoxicity of Palbociclib in U87-MG Glioblastoma Cells Delivered by Dual Peptide Functionalized Nanoparticles [mdpi.com]

- 6. T7 peptide [novoprolabs.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Note: Conjugation Techniques for HAIYPRH (T7) Peptide Labeling in Transferrin Receptor-Targeted Nanomedicine

Introduction & Mechanistic Rationale

The development of targeted nanocarriers for central nervous system (CNS) disorders and solid tumors is frequently hindered by physiological barriers, most notably the blood-brain barrier (BBB). The heptapeptide HAIYPRH (Sequence: His-Ala-Ile-Tyr-Pro-Arg-His), commonly referred to as the T7 peptide, has emerged as a highly efficient targeting ligand. Discovered via phage display technology, HAIYPRH exhibits a high binding affinity (

The Mechanistic Advantage: Unlike the endogenous ligand transferrin (Tf), which is a massive ~80 kDa glycoprotein, the ~1 kDa HAIYPRH peptide binds to a distinct, non-overlapping epitope on the TfR1. This non-competitive binding is a critical pharmacokinetic advantage; it ensures that high concentrations of endogenous transferrin in the bloodstream do not competitively inhibit the nanocarrier's ability to bind to the receptor[1]. Upon binding, HAIYPRH triggers receptor-mediated transcytosis (RMT) across endothelial cells or clathrin-mediated endocytosis into tumor cells[3].

Figure 1: Mechanistic pathway of HAIYPRH-mediated targeting and intracellular delivery.

Conjugation Strategy: The Chemical Rationale

To functionalize nanocarriers (such as liposomes, polymeric micelles, or dendrimers) with HAIYPRH, Thiol-Maleimide "Click" Chemistry is the gold standard[3][4].

Because the native HAIYPRH sequence contains primary amines (on the N-terminus and the Arginine residue) and imidazole rings (on the Histidine residues), using standard EDC/NHS amine-coupling chemistry often results in random, non-specific cross-linking. This alters the peptide's 3D conformation and destroys its receptor-binding capability.

The Solution: The peptide is custom-synthesized with a terminal Cysteine residue (Cys-HAIYPRH or Cys-LT7) to introduce a single, highly reactive sulfhydryl (-SH) group[4]. This thiol is reacted with a maleimide-functionalized lipid-PEG conjugate (e.g., DSPE-PEG2000-Maleimide). The PEG2000 chain acts as a vital steric spacer, allowing the peptide to extend beyond the liposome's dense hydration layer to successfully dock with the TfR1 binding pocket.

Quantitative Data Summary

| Parameter | Specification / Value | Clinical / Experimental Significance |

| Peptide Sequence | Cys-His-Ala-Ile-Tyr-Pro-Arg-His | Cys added for site-specific maleimide conjugation. |

| Molecular Weight | ~1.05 kDa | Small size prevents immunogenicity and steric hindrance. |

| Binding Affinity ( | ~10 nM | High affinity ensures rapid receptor docking under flow. |

| Optimal Reaction pH | 7.0 – 7.4 | Prevents off-target maleimide-amine reactions (pH > 7.5). |

| Molar Ratio (Lipid:Peptide) | 1 : 1.5 | Slight peptide excess drives the reaction to completion. |

| Storage Conditions | -80°C (Long term, 6 months) | Prevents spontaneous disulfide bond formation (dimerization). |

Detailed Experimental Protocols

Protocol A: Synthesis of DSPE-PEG2000-T7 Conjugate

This protocol describes the synthesis of the lipid-peptide anchor used for liposomal surface decoration[3][4].

1. Reagent Preparation:

-

Equilibrate DSPE-PEG2000-Maleimide and Cys-HAIYPRH powder to room temperature in a desiccator to prevent moisture condensation.

-

Causality Check: If the Cys-HAIYPRH has been stored long-term, trace dimerization may occur. Pre-treat with a mild reducing agent (e.g., TCEP) if necessary, though high-purity commercial Cys-HAIYPRH usually bypasses this need.

2. Conjugation Reaction:

-

Dissolve DSPE-PEG2000-Maleimide in 1X PBS (pH 7.4) at a concentration of 5 mg/mL.

-

Dissolve Cys-HAIYPRH in 1X PBS (pH 7.4).

-

Mix the two solutions to achieve a molar ratio of 1:1.5 (DSPE-PEG2000-Mal : Cys-HAIYPRH).

-

Critical Step: Maintain the pH strictly between 7.0 and 7.4. At pH > 7.5, maleimide groups lose their thiol-specificity and begin reacting with primary amines, ruining the batch.

-

Purge the reaction vial with Nitrogen gas to prevent oxidative disulfide formation. Stir gently at room temperature for 24 to 48 hours.

3. Purification:

-

Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa).

-

Dialyze against ultra-purified water for 48 hours, changing the water every 8 hours.

-

Causality Check: The 3.5 kDa MWCO retains the ~3 kDa DSPE-PEG2000-T7 conjugate while allowing the unreacted ~1 kDa Cys-HAIYPRH peptide to escape into the dialysate[4].

4. Lyophilization:

-

Freeze the purified solution at -80°C and lyophilize for 72 hours to obtain a white, fluffy DSPE-PEG2000-T7 powder. Store at -20°C.

Figure 2: Step-by-step workflow for Thiol-Maleimide conjugation of HAIYPRH.

Protocol B: Formulation of T7-Targeted Liposomes

1. Lipid Film Hydration:

-

Dissolve base lipids (e.g., DSPC, Cholesterol) and the synthesized DSPE-PEG2000-T7 in chloroform/methanol (2:1 v/v). The optimal molar ratio for the targeting ligand is typically 1% to 5% of the total lipid content[3]. Exceeding 5% often leads to steric crowding on the liposome surface, which paradoxically reduces receptor binding.

-

Evaporate the solvent using a rotary evaporator to form a thin lipid film. Dry under vacuum overnight.

2. Hydration and Extrusion:

-

Hydrate the film with a drug-containing aqueous buffer (e.g., Epirubicin or Doxorubicin solution) at 60°C (above the phase transition temperature of DSPC).

-

Extrude the multilamellar vesicles sequentially through 200 nm and 100 nm polycarbonate membranes to achieve a monodisperse liposome population.

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, the synthesized conjugates and formulated liposomes must undergo a rigorous self-validating quality control loop.

-

Conjugation Validation (MALDI-TOF MS): Before formulating liposomes, analyze the lyophilized DSPE-PEG2000-T7 via Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. You must observe a mass shift corresponding to the exact addition of the Cys-HAIYPRH molecular weight to the DSPE-PEG2000-Mal peak[4].

-

Surface Charge Shift (Zeta Potential): HAIYPRH contains basic residues (Histidine, Arginine). Upon successful incorporation into the liposome, the Zeta potential should shift to a slightly less anionic (more positive) value compared to untargeted PEGylated liposomes.

-

Receptor-Mediated Uptake Verification (Competition Assay): To prove that cellular uptake is strictly driven by the HAIYPRH-TfR1 interaction (and not non-specific endocytosis), perform an in vitro competition assay. Pre-incubate target cells (e.g., U87 glioma cells or bEnd.3 endothelial cells) with an excess of free HAIYPRH peptide for 30 minutes before adding the fluorescently labeled T7-liposomes. If the targeting is specific, the free peptide will saturate the TfR1 receptors, and the uptake of the liposomes will drop to the baseline levels of untargeted liposomes[3].

References

- Transferrin Receptor-Targeting Peptides: HAIYPRH, THRPPMWSPVWP, SPRPRHTLRLSL.Creative Peptides.

- An epirubicin-peptide conjugate with anticancer activity is dependent upon the expression level of the surface transferrin receptor.Spandidos Publications.

- Dual-modified liposome codelivery of doxorubicin and vincristine improve targeting and therapeutic efficacy of glioma.Taylor & Francis.

- Pulmonary delivery of transferrin receptors targeting peptide surface-functionalized liposomes.Dove Medical Press.

Sources

Application Note: Optimized Storage, Reconstitution, and Handling Protocols for Lyophilized His-Ala-Ile-Tyr-Pro-Arg-His (T7) Aliquots

Introduction & Mechanistic Overview

The heptapeptide His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH), widely known in nanomedicine as the T7 peptide, is a highly specific targeting ligand discovered via phage display technology[1]. It exhibits a profound binding affinity for Transferrin Receptor 1 (TfR1), a dimeric glycoprotein heavily overexpressed on the endothelial cells of the blood-brain barrier (BBB) and various solid tumors, including gliomas and prostate cancer[1][2][3].

The core mechanistic advantage of HAIYPRH lies in its non-competitive binding profile. Unlike other targeting moieties, HAIYPRH binds to an epitope on TfR1 that is completely distinct from the binding site of endogenous transferrin (Tf)[1][4]. This ensures that high physiological concentrations of serum Tf do not competitively inhibit the cellular uptake of HAIYPRH-conjugated nanocarriers; conversely, endogenous Tf can actively facilitate the endocytosis of these systems[4][5].

Physicochemical Vulnerabilities & Causality in Storage

To maintain the structural and functional integrity of HAIYPRH, researchers must mitigate several physicochemical vulnerabilities inherent to its specific amino acid sequence:

-

Hygroscopicity and Hydrolysis: In its lyophilized (freeze-dried) state, the anhydrous HAIYPRH powder is highly hygroscopic. Exposure to ambient humidity causes micro-condensation, which acts as a catalyst for the rapid hydrolysis of peptide bonds[6][7].

-

Oxidative & Photolytic Susceptibility: The sequence contains one Tyrosine (Y) and two Histidine (H) residues. Tyrosine's phenolic ring is highly sensitive to UV-induced photo-oxidation, while both Tyrosine and Histidine can undergo oxidative degradation in the presence of atmospheric oxygen[6][7].

-

pH Sensitivity: The presence of basic residues—Arginine (R) and Histidine (H)—dictates the peptide's isoelectric properties. Reconstitution or storage in highly alkaline environments (pH > 8) can induce rapid degradation or racemization of the peptide.

Quantitative Storage Guidelines

Establishing a rigorous temperature and environmental control system is mandatory for preserving peptide potency. Table 1 summarizes the validated shelf-life of HAIYPRH under various states.

Table 1: Storage Stability and Environmental Controls for HAIYPRH

| Peptide State | Optimal Temperature | Maximum Shelf Life | Critical Environmental Controls |

| Lyophilized Powder | -80°C | 2 Years | Desiccated, Dark, Inert Gas Blanket (N₂/Ar) |

| Lyophilized Powder | -20°C | 1 Year | Desiccated, Dark, Sealed |

| Reconstituted Solution | -80°C | 6 Months | Aliquoted, Sealed, Sterile, Avoid Freeze-Thaw |

| Reconstituted Solution | -20°C | 1 Month | Aliquoted, Sealed, Sterile, Avoid Freeze-Thaw |

| Reconstituted Solution | 4°C | < 1 Week | Sterile acidic buffer (pH 5.0–6.0) |

Data synthesized from established peptide handling guidelines and manufacturer specifications[8].

Self-Validating Reconstitution and Aliquoting Methodology

Improper reconstitution is the primary cause of peptide degradation in laboratory settings. The following step-by-step protocol is designed as a self-validating system, ensuring that each step contains a built-in quality check to verify peptide integrity.

Step 1: Thermal Equilibration

-

Remove the sealed vial of lyophilized HAIYPRH from the -80°C freezer.

-

Place the intact vial inside a desiccator at room temperature for a minimum of 30 minutes before opening[7].

-

Causality: Opening a cold vial introduces ambient air, causing immediate moisture condensation on the hygroscopic powder. This micro-condensation initiates irreversible hydrolysis[6].

Step 2: Solvent Selection and Solubilization

-

Prepare sterile, ultra-pure water or a slightly acidic buffer (pH 5.0–6.0). Degas the solvent by bubbling Nitrogen or Argon through it for 10 minutes.

-

Add the solvent directly to the vial to achieve the desired stock concentration (HAIYPRH is highly water-soluble, ≥ 100 mg/mL)[8].

-

Causality: Degassed solvents minimize the introduction of dissolved oxygen, protecting the sensitive Tyrosine residue from oxidation. Slightly acidic conditions stabilize the basic Arginine and Histidine residues[7].

-

Self-Validation Check: Visually inspect the solution against a dark background. The solution must be completely clear and colorless. Any turbidity indicates incomplete solubilization or aggregation. If turbid, add 1-10% acetic acid dropwise to protonate the basic residues and force dissolution[7].

Step 3: Aliquoting under Inert Atmosphere

-

Immediately divide the reconstituted peptide into single-use aliquots using sterile, low-protein-binding microcentrifuge tubes.

-

Purge the headspace of each tube with Nitrogen or Argon gas before capping[8].

-

Causality: Repeated freeze-thaw cycles cause localized pH shifts and micro-ice crystal formation, which physically shear and chemically degrade the peptide[9]. An inert gas blanket prevents long-term oxidative damage.

Step 4: Quality Control & Cryopreservation

-

Flash-freeze the aliquots in liquid nitrogen and immediately transfer them to a -80°C freezer.

-

Self-Validation Check (Analytical): Before utilizing the batch for in vivo or conjugation studies, run a baseline Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a single test aliquot. A single sharp peak indicates an intact peptide. The emergence of secondary peaks suggests oxidative degradation (likely at the Tyrosine residue), indicating the batch should be discarded.

Experimental Workflow: Nanocarrier Conjugation

In targeted drug delivery applications, HAIYPRH is frequently synthesized with a terminal Cysteine (Cys-HAIYPRH) to enable maleimide-thiol coupling to nanocarriers, such as DSPE-PEG-MAL micelles or liposomes[10]. The diagram below illustrates the logical progression from storage to cellular targeting.

Workflow from lyophilized HAIYPRH storage to nanocarrier conjugation and TfR-mediated endocytosis.

References

-

2. MedChemExpress.[2] 4.5. Molecular Pharmaceutics (PubMed).[5] 5.3. Dove Medical Press.[3]

-

. MilliporeSigma. 10.8. MedChemExpress.[8] 11.10. Dove Medical Press.[10]

Sources

- 1. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dovepress.com [dovepress.com]

- 4. T7 peptide [novoprolabs.com]

- 5. Revealing the Dynamic Mechanism by Which Transferrin Promotes the Cellular Uptake of HAIYPRH Peptide-Conjugated Nanostructures by Force Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jpt.com [jpt.com]

- 7. Peptide Storage and Handling - Best Practices for Stability [genosphere-biotech.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bluewellpeptides.com [bluewellpeptides.com]

- 10. dovepress.com [dovepress.com]

Application Notes and Protocols for In Vitro Characterization of H-His-Ala-Ile-Tyr-Pro-Arg-His-OH

Introduction

The heptapeptide H-His-Ala-Ile-Tyr-Pro-Arg-His-OH is a novel synthetic peptide with potential for biological activity. Its sequence, rich in charged (His, Arg), hydrophobic (Ala, Ile), and phosphorylatable (Tyr) residues, suggests a high probability of interaction with various protein classes, including enzymes and cell surface receptors. The proline residue introduces a structural kink, which can be critical for specific binding conformations.

To elucidate the biological function of this peptide, a systematic in vitro characterization is paramount. This guide provides detailed protocols for a tiered approach to investigating the peptide's activity, starting with its potential to modulate enzyme function, followed by its ability to bind to cell surface receptors, and finally, its impact on intracellular signaling pathways. These protocols are designed to be robust and adaptable, providing a solid framework for the initial characterization of this and other novel peptide entities.

Section 1: Protease Inhibition Assay

Principle: A common function of bioactive peptides is the inhibition of proteases. This can be assessed using a fluorometric assay that measures the cleavage of a protease-specific substrate.[1][2] In its intact form, the substrate's fluorescence is quenched. Upon cleavage by a protease, the fluorophore is released, resulting in a measurable increase in fluorescence. The peptide of interest is tested for its ability to inhibit this process.[1][3][4]

Causality of Experimental Choices:

-

Fluorogenic Substrate: Provides a sensitive and continuous measure of enzyme activity.

-